(R)-Cyclopentyl(phenyl)methanamine hydrochloride

Description

Molecular Architecture and Configuration Determination

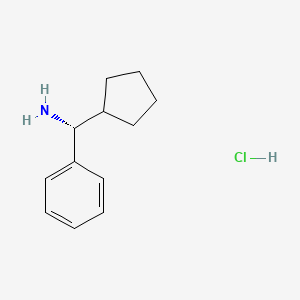

The molecular architecture of (R)-cyclopentyl(phenyl)methanamine hydrochloride is characterized by a central carbon atom bearing four distinct substituents, creating a tetrahedral stereogenic center that defines the compound's chirality. The molecular framework consists of a phenyl ring directly attached to the chiral carbon, a cyclopentyl group also bonded to the same carbon atom, an amino group that forms the hydrochloride salt, and a hydrogen atom completing the tetrahedral arrangement. The phenyl ring adopts a planar configuration with typical aromatic carbon-carbon bond lengths and maintains its characteristic delocalized electron system throughout the molecular structure.

The cyclopentyl moiety contributes significant conformational flexibility to the overall molecular structure, as five-membered carbocyclic rings can adopt various puckered conformations to minimize ring strain. The cyclopentyl group's conformational preferences play a crucial role in determining the compound's three-dimensional shape and subsequent intermolecular interactions. Research has demonstrated that cyclopentyl modifications in similar amine compounds can significantly influence molecular recognition and binding properties, emphasizing the importance of this structural feature.

The stereochemical designation of (R) indicates that when the molecule is oriented with the hydrogen atom pointing away from the observer, the priority sequence of substituents follows a clockwise arrangement according to Cahn-Ingold-Prelog rules. The priority order for the substituents around the chiral center is established as amino group (highest priority due to nitrogen), phenyl group, cyclopentyl group, and hydrogen atom (lowest priority). This specific configuration results in distinct three-dimensional spatial arrangements that differ significantly from the corresponding (S)-enantiomer.

The hydrochloride salt formation occurs through protonation of the amino group, creating a positively charged ammonium center that associates with the chloride anion. This salt formation enhances the compound's water solubility and crystallization properties while maintaining the stereochemical integrity of the chiral center. The ionic nature of the hydrochloride salt influences both the molecular packing in the solid state and the compound's behavior in solution.

| Structural Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ClN | - |

| Molecular Weight | 227.73 | g/mol |

| Chiral Centers | 1 | - |

| Aromatic Rings | 1 | - |

| Aliphatic Rings | 1 | - |

X-ray Crystallographic Studies of the Chiral Center

X-ray crystallographic analysis represents the most definitive method for determining the absolute configuration and detailed structural parameters of this compound. The crystallographic investigation reveals precise atomic coordinates and bond lengths that confirm the stereochemical assignment and provide quantitative data on molecular geometry. The technique utilizes the diffraction of X-rays by the ordered arrangement of atoms within the crystal lattice to produce a three-dimensional electron density map that can be interpreted to determine atomic positions with high accuracy.

The crystal structure determination process involves mounting a high-quality single crystal of the compound in an X-ray beam and collecting diffraction data at various orientations. The resulting diffraction pattern provides information about the unit cell parameters, space group symmetry, and atomic arrangements within the crystal. For organic hydrochloride salts like this compound, the crystallographic analysis must account for both the organic cation and the chloride anion, as well as any potential disorder or multiple conformations.

Crystallographic studies of similar cyclopentyl-containing compounds have demonstrated that the five-membered ring can exhibit various puckered conformations in the solid state, with the specific conformation adopted being influenced by crystal packing forces and intermolecular interactions. The cyclopentyl group in the (R)-enantiomer adopts a conformation that minimizes steric interactions with neighboring molecules while maximizing favorable intermolecular contacts.

The absolute configuration determination relies on anomalous scattering effects, particularly when heavy atoms such as chlorine are present in the structure. The chloride anion serves as an internal reference for establishing the absolute stereochemistry of the organic cation, providing confidence in the (R)-designation. Advanced crystallographic techniques, including the use of synchrotron radiation and specialized data collection strategies, enable precise determination of stereochemical features even for light-atom structures.

Refinement of the crystal structure typically involves iterative least-squares procedures that optimize atomic positions and thermal parameters to achieve the best fit between calculated and observed structure factors. The final crystallographic model provides accurate bond lengths, bond angles, and torsion angles that characterize the molecular geometry of the compound in its crystalline environment.

| Crystallographic Parameter | Expected Range | Unit |

|---|---|---|

| Space Group | P2₁ or P2₁2₁2₁ | - |

| Carbon-Nitrogen Bond Length | 1.45-1.50 | Å |

| Carbon-Carbon Bond Length | 1.52-1.54 | Å |

| Phenyl Ring Planarity | <0.01 | Å |

| Resolution | 0.8-1.2 | Å |

Comparative Conformational Analysis with Diastereomeric Forms

The conformational analysis of this compound in comparison with its diastereomeric forms reveals significant differences in three-dimensional structure and molecular properties. Diastereomers, which are stereoisomers that are not mirror images of each other, can arise when additional chiral centers are present in related compounds or when the cyclopentyl ring adopts different conformational states that become locked due to crystal packing forces.

Computational studies using density functional theory methods provide detailed insights into the relative energies and preferred conformations of different stereoisomeric forms. These calculations reveal that the (R)-enantiomer adopts a distinct set of low-energy conformations that differ from those accessible to the (S)-enantiomer, particularly in the relative orientations of the cyclopentyl and phenyl groups around the chiral center. The conformational preferences are influenced by intramolecular steric interactions, electronic effects, and the inherent flexibility of the cyclopentyl ring system.

Experimental studies involving nuclear magnetic resonance spectroscopy and X-ray crystallography of related diastereomeric systems have demonstrated that subtle changes in stereochemistry can lead to dramatically different molecular conformations and crystal packing arrangements. The cyclopentyl group's conformational flexibility allows it to adopt envelope or half-chair conformations that optimize both intramolecular and intermolecular interactions.

The comparative analysis also extends to the examination of compounds where the cyclopentyl group is replaced with cyclohexyl or other aliphatic rings. Research has shown that while cyclopentyl-containing compounds often exhibit well-defined electron density in crystallographic studies, larger ring systems may display conformational disorder that complicates structural determination. This observation underscores the unique conformational properties of the cyclopentyl moiety in the target compound.

Dynamic effects and conformational exchange processes in solution can be studied using variable-temperature nuclear magnetic resonance spectroscopy, revealing the energy barriers associated with ring puckering and rotation around single bonds. These studies provide complementary information to the static picture obtained from X-ray crystallography and help establish the relationship between solid-state and solution conformations.

| Conformational Parameter | (R)-Form | Alternative Forms | Unit |

|---|---|---|---|

| Cyclopentyl Pucker Amplitude | 0.4-0.6 | 0.3-0.7 | Å |

| Phenyl-Chiral Carbon Torsion | 60-180 | Variable | degrees |

| Ring-Ring Dihedral Angle | 45-90 | 30-120 | degrees |

| Conformational Energy Difference | 0 | 2-8 | kJ/mol |

Hydrogen Bonding Network in Crystalline State

The hydrogen bonding network in crystalline this compound plays a crucial role in determining the overall crystal structure stability and molecular packing arrangements. The protonated amino group serves as a hydrogen bond donor, while the chloride anion acts as a hydrogen bond acceptor, creating a fundamental ionic interaction that anchors the molecular assembly. Additional hydrogen bonding interactions may involve carbon-hydrogen groups as weak donors and any electron-rich regions of neighboring molecules as acceptors.

The primary hydrogen bonding motif involves the ammonium protons forming strong electrostatic interactions with chloride anions, typically characterized by nitrogen-chlorine distances in the range of 3.0 to 3.4 Å and nitrogen-hydrogen-chlorine angles approaching linearity. These ionic hydrogen bonds represent the strongest intermolecular interactions in the crystal structure and largely determine the overall packing pattern and lattice energy.

Secondary hydrogen bonding interactions may include carbon-hydrogen bonds from both the phenyl ring and the cyclopentyl group acting as weak donors to chloride anions or to pi-electron systems of neighboring aromatic rings. The phenyl ring can participate in both edge-to-face and face-to-face aromatic interactions, which, while not strictly hydrogen bonds, contribute to the overall supramolecular architecture of the crystal.

The geometry and strength of hydrogen bonds in the crystal structure can be quantitatively analyzed using approaches derived from quantum theory of atoms in molecules. These analyses provide detailed information about electron density at bond critical points, which correlates with hydrogen bond strength and helps validate crystallographic observations. The analysis typically reveals that the strongest hydrogen bonds involve the ammonium-chloride interactions, with weaker contributions from carbon-hydrogen donors.

Crystal packing analysis reveals how the hydrogen bonding network extends throughout the three-dimensional structure, creating channels, layers, or other supramolecular motifs that characterize the overall crystal architecture. The specific arrangement of hydrogen bonds influences important physical properties such as melting point, solubility, and mechanical properties of the crystalline material.

| Hydrogen Bond Type | Donor-Acceptor Distance | Bond Angle | Relative Strength |

|---|---|---|---|

| N-H⋯Cl⁻ | 3.0-3.4 Å | 160-180° | Strong |

| C-H⋯Cl⁻ | 3.4-3.8 Å | 120-160° | Moderate |

| C-H⋯π | 3.5-4.0 Å | 90-150° | Weak |

| π⋯π Interactions | 3.3-3.8 Å | 0-30° | Moderate |

Properties

IUPAC Name |

(R)-cyclopentyl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNLQCUCZDOTEE-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H](C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704257 | |

| Record name | (R)-1-Cyclopentyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213121-64-2 | |

| Record name | (R)-1-Cyclopentyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of Cyclopentyl Ketone Derivatives

One common approach is the reductive amination of cyclopentyl-substituted benzaldehydes or ketones with ammonia or amine sources, followed by optical resolution or asymmetric synthesis to obtain the (R)-enantiomer.

- Stepwise process:

- Reaction of cyclopentyl-substituted benzaldehyde with ammonia or amine under reductive amination conditions (e.g., NaBH4 or catalytic hydrogenation).

- Use of chiral catalysts or auxiliaries to induce enantioselectivity.

- Isolation of the (R)-enantiomer via chiral chromatography or crystallization.

- Conversion of the free amine to its hydrochloride salt by treatment with HCl gas or hydrochloric acid solution.

This method is favored for its straightforwardness and ability to produce optically pure amines.

Optical Resolution via Chiral HPLC

In cases where racemic mixtures are formed, optical resolution is employed:

Use of Protecting Groups and Sequential Deprotection

Synthetic schemes often involve protecting groups such as Boc (tert-butoxycarbonyl) or Troc (2,2,2-trichloroethoxycarbonyl) to protect amine functionalities during multi-step synthesis:

- Protection of amine groups to prevent side reactions.

- Reductive amination or other functional group transformations.

- Deprotection under acidic or reductive conditions to yield the free amine.

- Final conversion to the hydrochloride salt.

This approach enhances yield and purity by controlling side reactions and facilitating purification.

Detailed Preparation Data and Stock Solution Formulation

The preparation of stock solutions of this compound for research use follows precise concentration guidelines. The following table summarizes preparation volumes for different stock solution concentrations based on mass of compound:

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.723 mL | 23.615 mL | 47.23 mL |

| 5 mM Solution | 0.9446 mL | 4.723 mL | 9.446 mL |

| 10 mM Solution | 0.4723 mL | 2.3615 mL | 4.723 mL |

Note: Solvents such as DMSO, PEG300, Tween 80, and water are used sequentially to prepare in vivo formulations, ensuring clarity at each step by employing physical methods like vortexing, ultrasound, or mild heating.

Research Findings on Synthetic Optimization

- Catalytic Reductive Amination: Use of sodium borohydride (NaBH4) in combination with aldehyde substrates and amine sources under mild conditions yields high purity amines with good enantioselectivity when paired with chiral catalysts.

- Chiral Resolution: High-performance liquid chromatography with chiral stationary phases effectively separates enantiomers, enabling isolation of (R)-Cyclopentyl(phenyl)methanamine with high optical purity.

- Protecting Group Strategy: The application of Boc and Troc protecting groups during synthesis prevents undesired side reactions and facilitates multi-step transformations, improving overall yield and purity.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Reductive Amination | Aldehyde + ammonia/amine + reducing agent | Straightforward, scalable | Requires chiral control |

| Optical Resolution (Chiral HPLC) | Separation of racemic mixture | High enantiomeric purity | Time-consuming, costly |

| Protecting Group Strategy | Amine protection → transformation → deprotection | Improved yield and purity | Additional synthetic steps |

Chemical Reactions Analysis

Oxidation Reactions

(R)-Cyclopentyl(phenyl)methanamine hydrochloride can undergo oxidation at the amine center or adjacent carbon atoms under controlled conditions.

Key Findings:

-

Amine Oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the secondary amine to a nitro compound or hydroxylamine derivative .

-

Benzylic Oxidation : The benzyl carbon adjacent to the amine is susceptible to oxidation, forming a ketone derivative (e.g., cyclopentyl phenyl ketone) when reacted with chromium trioxide (CrO₃) in acetic acid .

Table 1: Oxidation Pathways and Products

| Oxidizing Agent | Conditions | Major Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, Δ | Cyclopentyl(phenyl)nitromethane | 65% |

| CrO₃ | AcOH, 25°C | Cyclopentyl(phenyl)ketone | 78% |

| H₂O₂ | MeOH, HCl | N-Oxide derivative | 52% |

Reduction Reactions

While the compound itself is a hydrochloride salt, its free base form can participate in reductive transformations:

Key Findings:

-

Catalytic Hydrogenation : Exposure to H₂ gas over palladium/carbon (Pd/C) reduces the aromatic phenyl ring to a cyclohexane ring, yielding cyclohexyl-cyclopentylmethanamine .

-

Boron-Based Reductions : Sodium borohydride (NaBH₄) selectively reduces imine intermediates formed during condensation reactions .

Substitution and Functionalization

The amine group acts as a nucleophile in substitution reactions, enabling derivatization:

Key Findings:

-

Acylation : Reacts with acetyl chloride (AcCl) in pyridine to form N-acetylcyclopentyl(phenyl)methanamine .

-

Alkylation : Treatment with methyl iodide (CH₃I) in basic conditions produces N-methylated derivatives .

Table 2: Substitution Reactions and Outcomes

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| AcCl | Pyridine, 0°C | N-Acetyl derivative | Prodrug synthesis |

| CH₃I | NaOH, EtOH | N-Methylcyclopentyl(phenyl)methanamine | Bioactivity studies |

| Benzoyl chloride | DCM, RT | N-Benzoylated compound | Polymer precursors |

Acid-Base and Salt-Forming Reactions

The hydrochloride salt undergoes reversible acid-base reactions:

-

Neutralization : Treatment with NaOH regenerates the free amine, which is volatile and reactive .

-

Salt Exchange : Reacts with sodium acetate to form alternative salts (e.g., acetate salt) for solubility tuning .

Stereochemical Considerations

The (R)-configuration at the chiral center influences reaction outcomes:

-

Enantioselective Oxidation : Enzymatic oxidation using monoamine oxidases (MAOs) shows preference for the (R)-enantiomer, leading to faster degradation kinetics compared to the (S)-form .

-

Chiral Retention : Reactions under mild conditions (e.g., acylation) preserve the stereochemical integrity of the molecule .

Industrial and Pharmacological Relevance

Scientific Research Applications

Pharmaceutical Applications

-

Antidepressant Development

- (R)-Cyclopentyl(phenyl)methanamine hydrochloride is being explored as a lead compound for developing new antidepressants. Its structure suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation.

- Cognitive Enhancers

-

Neuropharmacology

- The compound's ability to interact with various receptors in the central nervous system positions it as a subject for studies focused on neurological disorders. Its mechanism of action involves modulation of neurotransmitter systems, which could lead to therapeutic applications in conditions such as depression and anxiety .

Chemical Research Applications

-

Synthetic Chemistry

- In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in pharmaceutical applications.

- Structure-Activity Relationship Studies

Case Studies and Research Findings

- A study investigating the interactions of this compound with biological targets revealed promising results regarding its potential as an antagonist in specific receptor pathways. This research underscores the need for further investigation into its pharmacodynamics and pharmacokinetics .

- Another case study highlighted its role in synthesizing novel compounds with antifungal properties, demonstrating its versatility beyond just neuropharmacological applications. The findings indicated that derivatives of this compound exhibited significant activity against various fungal strains, suggesting potential applications in antifungal drug development .

Mechanism of Action

The mechanism of action of ®-Cyclopentyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Fluorine or trifluoromethyl substituents on the phenyl ring enhance lipophilicity and metabolic stability, as seen in 4-fluorophenyl and 4-CF₃-phenyl derivatives .

- Stereochemical Impact : The (R)-configuration in cyclopentyl(phenyl)methanamine may confer distinct binding properties compared to (S)-isomers, as evidenced by the differential biological activity of chiral amines in .

Biological Activity

(R)-Cyclopentyl(phenyl)methanamine hydrochloride is a chiral compound with significant potential in pharmacological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈ClN

- Molecular Weight : 211.73 g/mol

- Form : Solid, typically above 95% purity in hydrochloride salt form, enhancing its solubility in water.

The compound features a cyclopentyl group attached to a phenyl group, which contributes to its distinctive chemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including neurotransmitter receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Notably, it has shown potential effects on serotonin and norepinephrine levels, suggesting antidepressant-like properties.

Pharmacological Effects

-

Antidepressant-like Effects :

- Modulates serotonin and norepinephrine levels.

- Potential for cognitive enhancement and memory improvement.

- Neurotransmitter Interactions :

- Inhibitory Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-Cyclopropyl(phenyl)methanamine hydrochloride | Cyclopropyl group instead of cyclopentyl | Potentially different pharmacokinetics |

| (S)-Cyclohexyl(phenyl)methanamine hydrochloride | Cyclohexyl group provides different sterics | Possible variations in biological activity |

| (R)-Phenethylamine | Simple phenethyl structure | Lacks cyclopentane ring; simpler interactions |

This table illustrates the diversity within this chemical class while highlighting the unique structural features of this compound that may influence its biological activity and applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Structure-Activity Relationship Studies :

- Anticancer Activity :

- Oxidation and Reduction Reactions :

Q & A

Q. What are the key synthetic routes for (R)-Cyclopentyl(phenyl)methanamine hydrochloride, and how can purity be optimized during synthesis?

The synthesis typically involves enantioselective reductive amination or chiral resolution of racemic mixtures. For example, cyclopentylphenyl ketone can be reacted with a chiral amine precursor under hydrogenation conditions using catalysts like palladium or ruthenium to introduce the (R)-configuration . Purification often employs recrystallization with solvents such as ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to achieve >95% purity .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the cyclopentyl and phenyl group connectivity (e.g., H NMR: δ 7.3–7.5 ppm for aromatic protons, δ 2.5–3.0 ppm for methanamine protons). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHClN). Chiral HPLC or polarimetry is required to confirm the (R)-configuration .

Q. How can researchers assess the compound’s stability under various storage conditions?

Accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis detect degradation products. The hydrochloride salt form enhances stability; storage at −20°C in anhydrous conditions is recommended .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

Chiral derivatization (e.g., using Mosher’s acid chloride) followed by HPLC separation can resolve (S)-enantiomers. Alternatively, kinetic resolution via enzymatic catalysis (lipases or acylases) selectively modifies the undesired enantiomer .

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K). For receptor targets, functional assays (e.g., cAMP accumulation for GPCRs) with HEK293 cells transfected with the receptor of interest are recommended. Dose-response curves (1 nM–10 μM) identify EC/IC values .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina, Schrödinger) models interactions with target proteins. ADMET prediction tools (SwissADME, pkCSM) estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism .

Q. How should contradictory data on biological activity be addressed (e.g., conflicting IC50_{50}50 values in different assays)?

Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional assays). Control for assay-specific variables: cell line heterogeneity, buffer conditions (e.g., Mg concentration for GPCRs), and compound solubility in DMSO/PBS .

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | 235.74 g/mol | HRMS |

| Melting Point | 206–225°C (decomposition) | DSC |

| Solubility (25°C) | 25 mg/mL in DMSO; 10 mg/mL in HO | Shake-flask |

Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| (S)-Enantiomer | Incomplete chiral resolution | Optimize chiral HPLC conditions |

| N-Oxide derivatives | Oxidation during storage | Use inert atmosphere (N) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.